1-METHYL-2-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE
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Overview
Description
1-METHYL-2-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a naphthalene ring and a diazenyl group attached to a benzodiazole core
Preparation Methods
The synthesis of 1-METHYL-2-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . This reaction uses diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile . The structure of the synthesized compound is confirmed using various spectroscopic techniques such as NMR, IR, and HRMS .
Chemical Reactions Analysis
1-METHYL-2-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-2-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-METHYL-2-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-METHYL-2-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE can be compared with other similar compounds such as:
1-Methylnaphthalene: A simpler compound with a naphthalene ring and a methyl group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex compound with a triazole ring and phosphonic ester group.
The uniqueness of this compound lies in its specific structural arrangement and the presence of both a naphthalene ring and a diazenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-naphthalen-1-yldiazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-22-17-12-5-4-10-16(17)19-18(22)21-20-15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUCRGPCELVNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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